Thioester vs. Amide Bond Lability
S-Stearoyl cysteine contains a thioester bond (Cys-S-CO-C17H35) that is intrinsically more reactive than the amide bond (Cys-NH-CO-C17H35) present in N-stearoyl cysteine. Thioesters are susceptible to hydrolysis by cellular thioesterases (EC 3.1.2.22, palmitoyl-protein thioesterase) that specifically cleave S-acyl cysteine linkages but do not process N-acyl amides [1]. Furthermore, S-acyl cysteine peptides undergo spontaneous intramolecular S→N acyl transfer via cyclic transition states, a rearrangement that is thermodynamically favorable for S-acyl but impossible for N-acyl isomers [2]. This differential lability means that S-stearoyl cysteine serves as a bona fide surrogate for the native, reversible protein S-stearoylation modification, whereas N-stearoyl cysteine constitutes a metabolically irreversible analog that cannot be processed by cellular deacylase machinery [3].
vs.
Amide bond resistant to hydrolysis
| Evidence Dimension | Bond type and susceptibility to enzymatic cleavage |
|---|---|
| Target Compound Data | Thioester (C-S-CO-R): cleavable by palmitoyl-protein thioesterase (EC 3.1.2.22); undergoes S→N acyl transfer |
| Comparator Or Baseline | N-Stearoyl cysteine: amide (C-NH-CO-R); resistant to thioesterase cleavage; no S→N transfer possible |
| Quantified Difference | Binary (cleavable vs. non-cleavable); thioesterases process S-acyl but not N-acyl substrates [1] |
| Conditions | Enzymatic specificity established using recombinant human PPT1 (palmitoyl-protein thioesterase 1) against S-acyl cysteine substrates; S→N acyl transfer demonstrated in aqueous buffer at pH 7.4 for S-acylcysteine isopeptides [REFS-1, REFS-2] |
Why This Matters
For experiments requiring reversible protein lipidation mimics or enzymatic deacylation assays, S-stearoyl cysteine is the only chemically appropriate choice; N-stearoyl cysteine will generate false-negative results in thioesterase activity assays and cannot model dynamic S-acylation cycles.
- [1] BRENDA Enzyme Database. EC 3.1.2.22 – palmitoyl-protein hydrolase (palmitoyl-protein thioesterase). Substrate specificity: hydrolyzes fatty acids from S-acylated cysteine residues in proteins; specific for long-chain thioesters. https://www.brenda-enzymes.org/enzyme.php?ecno=3.1.2.22 View Source
- [2] Tailhades J, Giltrap AM, Belgi A, et al. S- to N-Acyl transfer in S-acylcysteine isopeptides via 9-, 10-, 12-, and 13-membered cyclic transition states. J Pept Sci. 2012 Nov;18(11):678-684. doi:10.1002/psc.2451. PMID: 23065784. View Source
- [3] Chamberlain LH, Shipston MJ. The physiology of protein S-acylation. Physiol Rev. 2015 Apr;95(2):341-376. doi:10.1152/physrev.00032.2014. PMID: 25834228. (Establishes reversibility of S-acylation as a key regulatory feature.) View Source
